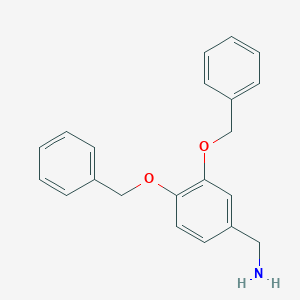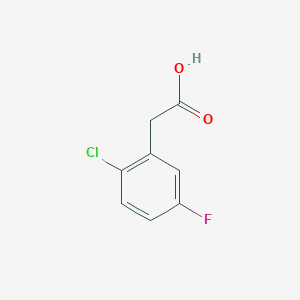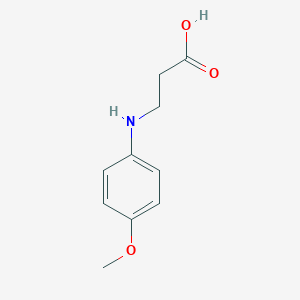
3-(4-Methoxy-phenylamino)-propionic acid
Overview
Description
3-(4-Methoxy-phenylamino)-propionic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenylamino)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and acrylonitrile.
Reaction Conditions: The 4-methoxyaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide. This reaction forms 3-(4-Methoxy-phenylamino)-propionitrile.
Hydrolysis: The nitrile group in 3-(4-Methoxy-phenylamino)-propionitrile is then hydrolyzed to form the corresponding carboxylic acid, this compound. This step typically requires acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(4-Methoxy-phenylamino)-propanol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acylation can be achieved using acyl chlorides in the presence of a base, while alkylation can be performed using alkyl halides.
Major Products
Oxidation: 3-(4-Hydroxy-phenylamino)-propionic acid.
Reduction: 3-(4-Methoxy-phenylamino)-propanol.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxy-phenylamino)-propionic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-phenylamino)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxy-phenylamino)-butanoic acid: Similar structure but with an additional carbon in the aliphatic chain.
3-(4-Methoxy-phenylamino)-acetic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness
3-(4-Methoxy-phenylamino)-propionic acid is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can influence its reactivity and interactions in biological systems. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
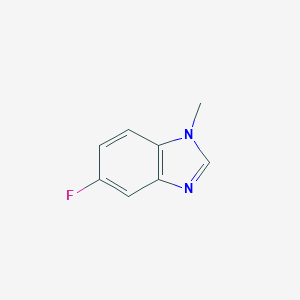
![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
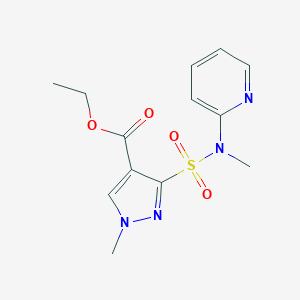
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
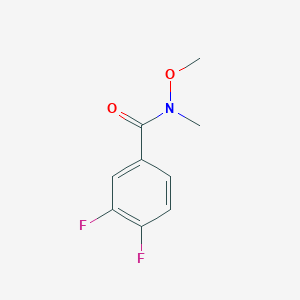
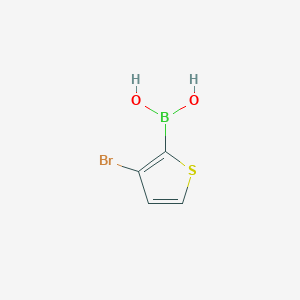
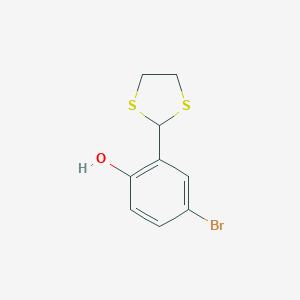
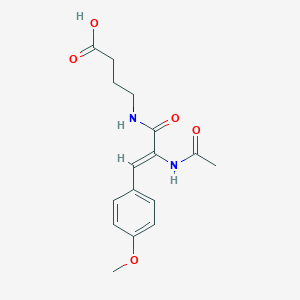
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
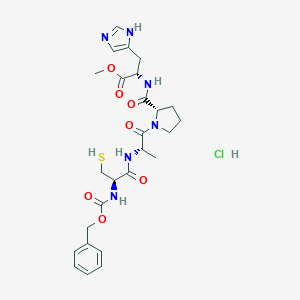
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
